4-Nitrothioanisole

Description

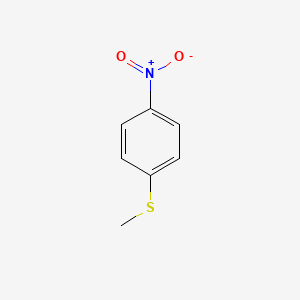

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGPRYOJVPJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220378 | |

| Record name | Benzene, 1-(methylthio)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-57-5 | |

| Record name | 4-Nitrothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 701-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 701-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(methylthio)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrothioanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrothioanisole: A Technical Guide for Scientific Professionals

CAS Number: 701-57-5

This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a pivotal chemical intermediate in various scientific and industrial applications, particularly in drug discovery and agrochemical synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound, also known as methyl 4-nitrophenyl sulfide, is a yellow crystalline solid characterized by a distinct odor.[1][2] It is an organic sulfur-containing aromatic compound.[1] Its core structure consists of a para-substituted benzene ring with a methylthio group and a nitro group.[1] This compound is sparingly soluble in water but soluble in toluene.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 701-57-5 | [2][3][4] |

| Molecular Formula | C₇H₇NO₂S | [2][3][5] |

| Molecular Weight | 169.20 g/mol | [3][5] |

| Appearance | Light yellow to yellow-orange crystalline solid/powder | [1][2] |

| Melting Point | 66-72 °C | [2] |

| Boiling Point | 140 °C at 2 mmHg | [2] |

| Solubility | Soluble in Toluene | [2] |

| Odor | Strong, stench | [1][2] |

Synthesis of this compound

The synthesis of this compound is well-documented, with several methods available for its preparation. A common industrial method involves the nucleophilic aromatic substitution of p-nitrochlorobenzene.

One patented one-vessel process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent, such as methyl chloride.[6][7] This method is advantageous due to its high yield (often exceeding 90%) and the high purity of the final product, which can often be used in subsequent reactions without extensive purification.[6][7]

Another described method involves the reaction of p-nitrochlorobenzene with potassium fluoride and dimethyl sulfoxide in the presence of a catalyst.[8] The reaction conditions are generally mild, and the raw materials are readily available and inexpensive.[8]

Below is a generalized workflow for the synthesis of this compound.

Synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is largely dictated by the nitro and thioether functional groups.

A key application of this compound is in the synthesis of more complex molecules through the reduction of its nitro group to an amine, forming 4-aminothioanisole. This aniline derivative is a valuable building block in the development of various active pharmaceutical ingredients (APIs).[2] The hydrogenation of this compound is a critical step in this process and is often carried out using catalysts such as palladium on carbon (Pd/C).[9]

Furthermore, the thioether group can be oxidized to form sulfoxides and sulfones, expanding the range of accessible derivatives for research and development.[3][4] this compound may be used to synthesize this compound sulfoxide and methyl 4-nitrophenyl sulfoxide.[3]

Experimental Protocol: Hydrogenation of this compound to 4-Aminothioanisole

The reduction of the nitro group in this compound to an amine is a fundamental transformation in its use as a pharmaceutical intermediate. The following protocol describes a general procedure for the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or other filtration aid

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenator

-

Vacuum/gas inlet adapter

-

Büchner funnel and filter flask

Procedure:

-

Inerting the Reaction Vessel: Assemble a dry three-neck round-bottom flask containing a magnetic stir bar. Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Addition of Reactants: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the flask. Dissolve the this compound in a suitable solvent (methanol or ethanol) and add it to the reaction flask.

-

Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the catalyst to dry on the filter paper. Wash the filter cake with a small amount of the reaction solvent.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminothioanisole.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Hydrogenation of this compound.

Biological Activity and Signaling Pathways

While this compound is a key precursor in the synthesis of biologically active molecules, detailed public information on its own specific biological activity and its direct effects on cellular signaling pathways is limited. The biological effects of many pharmaceuticals derived from this intermediate are diverse and depend on the final molecular structure.

Generally, nitroaromatic compounds can exhibit a range of biological activities, and their mechanism of action is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates.[10] However, without specific studies on this compound, any discussion of its impact on signaling pathways would be speculative. Further research is required to elucidate the specific biological roles, if any, of this compound itself.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H332: Harmful if inhaled | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

When handling this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a commercially significant chemical intermediate with well-established synthetic routes and a critical role in the production of pharmaceuticals and other specialty chemicals. Its versatile reactivity allows for the generation of a wide array of derivatives. While its own biological profile is not extensively characterized, its importance as a building block in drug discovery is undeniable. Proper handling and safety precautions are paramount when working with this compound. This guide provides a foundational understanding for scientific professionals engaged in research and development involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 701-57-5 [chemicalbook.com]

- 5. ivychem.com [ivychem.com]

- 6. This compound | 701-57-5 | Benchchem [benchchem.com]

- 7. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 8. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

4-Nitrothioanisole molecular weight and formula

An In-Depth Technical Guide to 4-Nitrothioanisole for Advanced Research Applications

Introduction

This compound, also known as methyl 4-nitrophenyl sulfide, is a pivotal organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its structure, which features a nitro group and a thioether on a benzene ring, provides two key points of chemical reactivity that are instrumental for building more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, synthesis methodologies, analytical characterization, chemical reactivity, and safety protocols, providing the field-proven insights necessary for its effective application in a research and development setting.

Core Molecular Profile

This compound is a pale yellow crystalline solid at room temperature.[1] The presence of both an electron-withdrawing nitro group and a sulfur-linked methyl group imparts distinct chemical and physical properties that are foundational to its utility in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂S | [4][5][6] |

| Molecular Weight | 169.20 g/mol | [7][8] |

| CAS Number | 701-57-5 | [5] |

| IUPAC Name | 1-(methylthio)-4-nitrobenzene | [8] |

| Synonyms | Methyl 4-nitrophenyl sulfide, p-Nitrothioanisole | [9] |

| Appearance | Pale yellow to brownish-yellow solid | [1][2] |

| Melting Point | 66-72 °C | [10] |

Synthesis and Mechanism: A High-Yield Approach

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution of 4-nitrochlorobenzene. While several methods exist, a particularly efficient, high-yield (over 90%) one-vessel process has been developed for industrial-scale production, avoiding the need to isolate intermediates.[11] This process is advantageous as it enhances purity and allows the product to be used directly in subsequent reactions.[11]

The core of this reaction involves the successive treatment of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline solution of sodium sulfide (Na₂S) and a methylating agent, typically in a polar solvent like methanol.[12][13]

Experimental Protocol: One-Vessel Synthesis

This protocol is adapted from established industrial processes.[11][12][13]

Materials:

-

4-Nitrochlorobenzene

-

Sodium Sulfide Trihydrate (Na₂S·3H₂O)

-

Sulfur

-

Sodium Hydroxide (NaOH) or Sodium Methylate

-

Methylating agent (e.g., Methyl Chloride)

-

Methanol

Procedure:

-

Preparation of Sodium Disulfide (Na₂S₂): In a reaction vessel, dissolve Sodium Sulfide Trihydrate and elemental sulfur in hot methanol to prepare a solution of sodium disulfide.

-

Initial Reaction: Heat a solution of 4-nitrochlorobenzene in methanol to approximately 50-70°C.

-

Addition: Slowly add the hot methanolic solution of Na₂S₂ to the 4-nitrochlorobenzene solution. The reaction is typically maintained between 50° and 70°C.[12]

-

Reduction and Methylation: Following the initial reaction, add an alkaline solution of sodium sulfide (prepared from Na₂S·3H₂O and NaOH in methanol) and the methylating agent (e.g., bubble methyl chloride gas through the mixture).

-

Workup: After the reaction is complete (monitored by TLC or GC), distill off the methanol under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield pure this compound.[13]

Synthesis Workflow Diagram

Caption: One-vessel synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. Standard spectroscopic techniques provide a definitive structural fingerprint.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons typically appear as two doublets in the range of δ 7.0-8.5 ppm. The methyl (–SCH₃) protons appear as a singlet around δ 2.5 ppm.[14] |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) is observed at m/z = 169, corresponding to the molecular weight.[8] |

| IR Spectroscopy | Characteristic peaks include strong absorptions for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. C-H stretching for the aromatic ring and methyl group are also present.[8] |

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its two functional groups. It is a key building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][9]

-

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine, yielding 4-(methylthio)aniline. This amine is a crucial precursor for various pharmaceuticals, including the nonsteroidal drug Eplerenone.[2] This reaction is often carried out using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[7]

-

Oxidation of the Thioether: The sulfide linkage can be selectively oxidized to form methyl 4-nitrophenyl sulfoxide or further to methyl 4-nitrophenyl sulfone.[7][10] These sulfoxide and sulfone derivatives are themselves valuable intermediates in organic synthesis, offering different electronic properties and further reaction handles.

Key Reaction Pathways

Caption: Primary reaction pathways of this compound.

Safety and Handling

This compound is a chemical that requires careful handling due to its toxicity profile. Adherence to established safety protocols is mandatory.

GHS Hazard Information: [15]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H332: Harmful if inhaled.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P405 | Store locked up. |

Handling and Storage:

-

Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is required.

-

Store in a cool, dry, and tightly sealed container away from oxidizing agents. It is classified as a combustible solid.

-

Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is ideally suited for the synthesis of a wide array of target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in a research and development context. The methodologies and data presented in this guide provide a solid foundation for scientists to confidently and safely incorporate this compound into their synthetic workflows.

References

- 1. Page loading... [guidechem.com]

- 2. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 701-57-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [stenutz.eu]

- 6. scbt.com [scbt.com]

- 7. 4-硝基茴香硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. haihangchem.com [haihangchem.com]

- 10. This compound | 701-57-5 [chemicalbook.com]

- 11. This compound | 701-57-5 | Benchchem [benchchem.com]

- 12. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 13. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

- 14. This compound(701-57-5) 1H NMR spectrum [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Nitrothioanisole: Properties, Synthesis, and Pharmaceutical Applications

This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a key intermediate in the chemical and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies, specifically as a precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is 1-methylsulfanyl-4-nitrobenzene .[1] It is also widely known by several synonyms, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-methylsulfanyl-4-nitrobenzene[1] |

| Common Name | This compound |

| CAS Number | 701-57-5[1][2][3][4][5] |

| Molecular Formula | C7H7NO2S[1][2][4] |

| Synonyms | |

| 1-(Methylthio)-4-nitrobenzene[1][2] | |

| 1-Nitro-4-(methylthio)benzene[2] | |

| 4-(Methylthio)nitrobenzene[4] | |

| 4-Nitrophenyl methyl sulfide[1][2] | |

| Methyl 4-nitrophenyl sulfide[1][2][5] | |

| p-Nitrophenyl methyl sulfide[2][4] | |

| p-Nitrothioanisole[2][4] | |

| Benzene, 1-(methylthio)-4-nitro-[1][2] | |

| methyl(4-nitrophenyl)sulfane[2][4] |

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling, application in synthesis, and for predicting its behavior in various chemical environments.

Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid at room temperature with a characteristic faint sulfurous or strong odor.[2] It is sparingly soluble in water but soluble in organic solvents such as toluene.[2][6][7]

| Property | Value |

| Molecular Weight | 169.20 g/mol [1][5] |

| Melting Point | 66-69 °C (lit.) or 68-72 °C (lit.)[4][6][8] |

| Boiling Point | 140 °C at 2 mmHg[4][6] |

| Density | 1.2391 g/cm³[4] |

| Refractive Index | 1.6401 (estimate)[4] |

| Flash Point | 128.8 °C[6] |

| Water Solubility | Sparingly soluble/Insoluble[2] |

| Solubility in other solvents | Soluble in Toluene[6][7] |

| Appearance | Light yellow to brown solid[2] |

Spectral Data

| Spectroscopy Type | Observed Peaks/Signals |

| ¹H-NMR (400 MHz, d4-MeOD) | δ (ppm): 8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J = 9.0 Hz, 2H), 2.59 (s, 3H)[5] |

| IR Spectroscopy | The IR spectrum of the related compound 4-nitrothiophenol shows a prominent NO2 symmetric stretching vibration band at 1336 cm⁻¹. |

Toxicological Profile

This compound is considered moderately toxic and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Direct contact may cause skin and eye irritation.[2] Prolonged or repeated exposure could potentially lead to liver or kidney damage.[2] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies.[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented, with various methods developed to improve yield and purity. A notable and efficient method is a one-vessel process that avoids the isolation of intermediates.[9][10]

One-Vessel Synthesis from 4-Nitrochlorobenzene

This process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent.[9][10] This method is advantageous for its high yield (over 90%) and the high purity of the final product, which often allows for its direct use in subsequent reactions without extensive purification.[10]

Materials:

-

4-Nitrochlorobenzene

-

Sodium sulfide trihydrate (Na₂S·3H₂O)

-

Sulfur

-

Methanol

-

Sodium hydroxide (NaOH) or sodium methylate

-

Methyl chloride (or another methylating agent)

-

Chlorobenzene (for workup)

Procedure:

-

A solution of 4-nitrochlorobenzene in methanol is prepared and warmed to approximately 50-70 °C.[9]

-

A hot methanolic solution of sodium disulfide (prepared from sodium sulfide and sulfur) is added to the 4-nitrochlorobenzene solution. The reaction is typically allowed to proceed for about 2 hours at reflux temperature.[9]

-

An alkaline solution of sodium sulfide (prepared from sodium sulfide and sodium hydroxide in methanol) is then added to the reaction mixture. This is also maintained at reflux temperature for about 1 hour.[11]

-

After cooling the mixture, a methylating agent such as methyl chloride is introduced.[9]

-

The product is worked up by distilling off the methanol, adding chlorobenzene, and filtering to remove inorganic salts. The final product, this compound, is obtained by distillation of the filtrate.[12]

Below is a graphical representation of the synthesis workflow.

Caption: Experimental workflow for the one-vessel synthesis of this compound.

Application in Drug Development: Synthesis of Pirtobrutinib

This compound serves as a crucial pharmaceutical intermediate.[3] One of its significant applications is in the synthesis of Pirtobrutinib (Jaypirca), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[2][3][6] Pirtobrutinib is used in the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3]

Pirtobrutinib's Mechanism of Action and the B-Cell Receptor (BCR) Signaling Pathway

Pirtobrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][6] This pathway is vital for the proliferation, trafficking, and survival of B-cells.[1] In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell growth.[2]

By binding to BTK, Pirtobrutinib blocks its kinase activity, thereby inhibiting downstream signaling molecules such as PLCγ2, AKT, and NF-κB.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of malignant B-cell proliferation and induces apoptosis (programmed cell death).[2][11] A key advantage of Pirtobrutinib is its non-covalent, reversible binding to BTK, which allows it to be effective against tumors that have developed resistance to covalent BTK inhibitors (like ibrutinib) through mutations at the C481 binding site.[1][2]

The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of Pirtobrutinib.

Caption: The B-cell receptor signaling pathway and the inhibitory effect of Pirtobrutinib on BTK.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the BTK inhibitor Pirtobrutinib. Its well-defined chemical properties and established synthesis protocols make it a valuable compound for researchers and drug development professionals. A comprehensive understanding of its characteristics and applications is crucial for leveraging its full potential in the development of novel therapeutics.

References

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 3. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 4. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 7. This compound | 701-57-5 [chemicalbook.com]

- 8. Pirtobrutinib inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 10. This compound | 701-57-5 | Benchchem [benchchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

Synthesis of 4-Nitrothioanisole from 4-Nitrochlorobenzene: An In-depth Technical Guide

Introduction

4-Nitrothioanisole, also known as methyl 4-nitrophenyl sulfide, is a pale yellow crystalline solid with the chemical formula C₇H₇NO₂S.[1][2] It serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][3] The molecule's structure, featuring a nitro group and a methylthio group on a benzene ring, makes it a versatile building block for more complex molecules.[1] The primary industrial route for its synthesis involves the reaction of 4-nitrochlorobenzene with a suitable sulfur-containing nucleophile, a process that has been significantly optimized over the years to improve yield and purity.[4] This guide provides a detailed technical overview of the synthesis, focusing on the underlying reaction mechanism, modern experimental protocols, and quantitative data.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of this compound from 4-nitrochlorobenzene proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[5] In this reaction, the benzene ring of 4-nitrochlorobenzene is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro (-NO₂) group located para to the chlorine atom.[6][7][8]

The key steps are:

-

Nucleophilic Attack : A nucleophile, typically a thiolate anion (such as CH₃S⁻), attacks the carbon atom bonded to the chlorine. This is generally the slow, rate-determining step of the reaction.[9]

-

Formation of Meisenheimer Complex : The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[6]

-

Elimination of Leaving Group : The aromaticity of the ring is restored through the rapid elimination of the chloride ion (Cl⁻), yielding the final product, this compound.[9]

Synthetic Methodologies and Experimental Protocols

Significant advancements have led to high-yield, one-pot synthesis procedures that are efficient and suitable for large-scale production.[4][10]

Method 1: High-Yield One-Pot Synthesis

This method, adapted from patented industrial processes, involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), an alkaline sodium sulfide (Na₂S) solution, and a methylating agent in a single vessel, achieving yields of over 90%.[4][10][11] This process avoids the isolation of intermediate products, making it highly efficient.[10]

Detailed Experimental Protocol (Based on US Patent 4,298,761): [10]

-

Initial Setup : A solution of 395 g (2.5 mol) of 4-nitrochlorobenzene in 700 ml of methanol is prepared in a reaction vessel and warmed to 50°C.

-

First Reaction Step : A hot solution (60°C) of sodium disulfide, prepared from 198 g of Na₂S·3H₂O (1.5 mol) and 48 g of sulfur (1.5 mol) in 1,900 ml of methanol, is added over approximately 15 minutes. The mixture is then heated at reflux for about 2 hours.

-

Second Reaction Step : A second hot solution (60°C), consisting of 208 g of 48% strength NaOH (2.5 mol) and 82.5 g of Na₂S·3H₂O (0.625 mol) in 300 ml of methanol, is added over 30 minutes. The reaction is allowed to continue at reflux temperature for about 1 hour.

-

Methylation : The mixture is cooled to between 27°C and 35°C. Methyl chloride (250 g, 5 mol) is introduced over 2 hours while stirring. Stirring is continued for an additional hour.

-

Work-up and Isolation : 2000 ml of methanol is distilled off under vacuum. 2000 ml of chlorobenzene is added, and the mixture is distilled again to remove water and residual methanol.

-

Purification : The residue is filtered to remove inorganic salts. The collected filtrates are concentrated, and the final product is purified by distillation. This process yields approximately 397 g of this compound (94% of theoretical yield).[11]

Method 2: DMSO and Potassium Fluoride Mediated Synthesis

An alternative method utilizes dimethyl sulfoxide (DMSO) as both a solvent and a methylating agent, with potassium fluoride (KF) acting as a catalyst.[3][4] This approach is noted for its cost-effectiveness and simpler reagent profile, achieving yields between 82% and 90%.[4]

Reaction Principle: In this process, p-nitrochlorobenzene, potassium fluoride, and a catalyst (such as tetramethylammonium chloride) are heated in DMSO.[3] The reaction typically occurs at a higher temperature, around 185-220°C, for 12-15 hours.[3]

Data Summary: Comparison of Synthetic Methods

The evolution of the synthesis of this compound has seen a marked improvement in efficiency and yield. The data below summarizes key quantitative parameters from various reported methods.

| Parameter | C.C. Price & G.W. Stacy (1946)[10] | Yagupolski & Kiprianov (1952)[4][11] | One-Pot Process (Patented 1981)[4][10] | DMSO/KF Method[3][4] |

| Primary Reagents | 4-nitrochlorobenzene, Na₂S₂, NaOH | 4-nitrochlorobenzene, Thiophenolate | 4-nitrochlorobenzene, Na₂S₂, Na₂S, CH₃Cl | 4-nitrochlorobenzene, KF, DMSO |

| Solvent | Not specified | Not specified | Methanol or Aqueous Methanol | Dimethyl Sulfoxide (DMSO) |

| Reaction Temp. | Not specified | Not specified | 50-70°C (Steps 1 & 2), 27-35°C (Methylation) | 185-220°C |

| Key Feature | Two-step process | Methylation of pre-formed thiophenolate | Single vessel, no intermediate isolation | DMSO as solvent and methyl source |

| Reported Yield | 60-65% | 75% | >90% (up to 94%) | 82-90% |

| Product Purity | Requires purification | Requires purification | High purity, suitable for direct use | High |

The synthesis of this compound from 4-nitrochlorobenzene is a well-established industrial process dominated by the principles of nucleophilic aromatic substitution. Modern one-pot methodologies have significantly improved the efficiency of this conversion, offering yields exceeding 90% with high product purity, thereby minimizing the need for extensive purification steps.[4][10] These optimized protocols, characterized by their operational simplicity and high throughput, underscore the advances in process chemistry and are vital for the economical production of this important chemical intermediate for the pharmaceutical and agrochemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]

- 4. This compound | 701-57-5 | Benchchem [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 10. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 11. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Nitrothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrothioanisole (CAS No: 701-57-5), a compound of interest in various chemical and pharmaceutical research domains. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular structure and characteristics.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 9.0 | H-3, H-5 (aromatic) |

| 7.35 | d | 9.0 | H-2, H-6 (aromatic) |

| 2.55 | s | - | -SCH₃ (methyl) |

Note: Data is based on typical values for para-substituted nitrobenzene and thioanisole derivatives and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | C-4 (aromatic, C-NO₂) |

| 145.8 | C-1 (aromatic, C-S) |

| 125.5 | C-2, C-6 (aromatic) |

| 124.0 | C-3, C-5 (aromatic) |

| 15.0 | -SCH₃ (methyl) |

Note: Data is predicted based on substituent effects and may vary based on experimental conditions.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 1595, 1475 | Strong | C=C Stretch | Aromatic Ring |

| 1515, 1340 | Strong | N-O Stretch (asymmetric & symmetric) | Nitro Group (-NO₂) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2920 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~700 | Strong | C-S Stretch | Thioether (-S-CH₃) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 169 | 100 | [M]⁺ (Molecular Ion) |

| 154 | ~50 | [M-CH₃]⁺ |

| 139 | ~30 | [M-NO]⁺ |

| 123 | ~40 | [M-NO₂]⁺ |

| 108 | ~20 | [C₆H₄S]⁺ |

Source: NIST Mass Spectrometry Data Center[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: Typically 30-45 degrees.

-

Spectral width: 0-12 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then compressed under high pressure (several tons) using a pellet press to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitrothioanisole: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as methyl 4-nitrophenyl sulfide. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical visualizations to support scientific endeavors.

Physicochemical Properties

This compound is an organic sulfur-containing aromatic compound.[1] It presents as a yellow crystalline solid with a characteristic strong or sulfurous odor.[1] This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2]

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂S | [2][3][4] |

| Molecular Weight | 169.20 g/mol | [3][4] |

| CAS Number | 701-57-5 | [2][3] |

| Appearance | Light yellow to orange crystalline powder/solid | [1][2][5] |

| Melting Point | 66-72 °C | [2][5] |

| Boiling Point | 140 °C at 2 mmHg | [2][5] |

| Density | 1.2391 g/cm³ | [2][5] |

| Flash Point | 128.8 °C | [2] |

| Solubility | Soluble in Toluene; Sparingly soluble in water | [1][2][5] |

| Vapor Pressure | 0.00384 mmHg at 25°C | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. While detailed spectra are best obtained from dedicated databases, the following provides an overview of available spectral information.

| Spectral Data Type | Information |

| ¹H NMR | Spectra are available for this compound.[6] |

| ¹³C NMR | Spectra are available for related compounds like 4-Nitroanisole.[7] |

| IR Spectroscopy | Infrared spectra are available.[8] |

| Mass Spectrometry | GC-MS data is available for this compound.[8] |

| UV-Vis Spectroscopy | UV-VIS spectra are available.[8] |

Experimental Protocols

The synthesis of this compound is well-documented, with various methods developed to improve yield and purity.

One-Vessel Synthesis from 4-Nitrochlorobenzene

A high-yield (over 90%), one-vessel process has been developed, which is advantageous for industrial production as it avoids the isolation of intermediate products.[9][10]

Methodology:

-

Reaction Initiation: 4-nitrochlorobenzene is reacted with sodium disulfide (Na₂S₂). This is typically carried out in a polar solvent such as methanol.[9][11]

-

Intermediate Reaction: An alkaline sodium sulfide (Na₂S) solution is then added to the reaction mixture.[9][11]

-

Methylation: A methylating agent, such as methyl chloride, is introduced to the vessel to complete the synthesis.[10][11]

-

Temperature Control: The initial reaction steps are generally conducted at a temperature between 40°C and 80°C, with a preference for 50°C to 70°C.[9][11]

-

Purification: The resulting this compound can often be used in subsequent reactions without extensive purification.[9][10]

Caption: One-vessel synthesis workflow for this compound.

Synthesis using Potassium Fluoride and Dimethyl Sulfoxide

An alternative synthesis method involves the use of p-nitrochlorobenzene, potassium fluoride, and dimethyl sulfoxide (DMSO) in the presence of a catalyst.[12]

Methodology:

-

Reactant Mixture: p-nitrochlorobenzene, potassium fluoride, and a catalyst are added to dimethyl sulfoxide in a reactor.[12]

-

Reaction Conditions: The reaction is carried out at a temperature of 185-220°C for a duration of 12-15 hours.[12]

-

Product Formation: The reaction yields the target product, this compound.[12]

-

Extraction and Purification: The final product is then extracted and purified.[12]

Chemical Reactions and Applications

This compound is a versatile intermediate that participates in several key chemical reactions.

Key Chemical Reactions

-

Hydrogenation: It undergoes hydrogenation in the presence of sulfided Palladium on carbon (Pd/C) catalysts. This reaction is significant for converting the nitro group to an amino group, a common transformation in the synthesis of pharmaceuticals.

-

Oxidation: this compound can be used to synthesize this compound sulfoxide and methyl 4-nitrophenyl sulfoxide through oxidation reactions.

-

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

Caption: Key chemical reactions involving this compound.

Safety and Handling

This compound is considered toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[13] It may cause skin and eye irritation.[1]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Do not handle until all safety precautions have been read and understood.

-

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store locked up.[13]

-

First Aid: In case of inhalation, move the person to fresh air.[13] If skin contact occurs, wash off with soap and plenty of water.[13] For eye contact, flush with water.[13] If swallowed, rinse the mouth with water and never give anything by mouth to an unconscious person.[13] In all cases of exposure, seek medical advice.

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 701-57-5 [m.chemicalbook.com]

- 6. This compound(701-57-5) 1H NMR [m.chemicalbook.com]

- 7. 4-Nitroanisole(100-17-4) 13C NMR [m.chemicalbook.com]

- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 10. This compound | 701-57-5 | Benchchem [benchchem.com]

- 11. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

- 12. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Nitrothioanisole: Health and Safety Information for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) and institutional safety protocols before handling 4-Nitrothioanisole.

Introduction

This compound (also known as 1-methylthio-4-nitrobenzene) is a nitroaromatic compound with the chemical formula C₇H₇NO₂S. It is a solid at room temperature and is primarily used as an intermediate in chemical synthesis. Its structure, featuring a nitro group and a thioether, suggests potential for biological activity and associated toxicity. This guide provides a comprehensive overview of the available health and safety information, experimental protocols, and potential biological implications of this compound to support its safe handling and use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| CAS Number | 701-57-5 | [1] |

| Molecular Formula | C₇H₇NO₂S | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Melting Point | 66-72 °C | [1] |

| Boiling Point | 140 °C at 2 mmHg | [1] |

| Solubility | Soluble in toluene | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

| InChI Key | NEZGPRYOJVPJKL-UHFFFAOYSA-N | [2] |

| SMILES | CSc1ccc(cc1)--INVALID-LINK--=O | [2] |

Hazard Identification and Toxicology

GHS Hazard Statements:

Potential Health Effects:

-

Acute Toxicity: Based on its GHS classification, this compound is considered toxic upon ingestion and skin contact, and harmful if inhaled.[1] Symptoms of acute exposure may include nausea, headache, and vomiting.[1]

-

Skin and Eye Irritation: May cause skin and eye irritation.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[1] However, some nitroaromatic compounds are known to be mutagenic and potentially carcinogenic.[4]

-

Genotoxicity: Data on the genotoxicity of this compound is not available. However, many nitroaromatic compounds have been shown to be mutagenic in the Ames test.[5][6]

Toxicological Data Summary (Analogues): To provide context, toxicological data for a related compound, 4-Nitroanisole, is presented in Table 2. It is important to note that these values are not directly transferable to this compound but can offer an indication of its potential toxicity.

| Compound | Test | Species | Route | Value | Reference |

| 4-Nitroanisole | LD50 | Rat | Oral | 2300 mg/kg | [7] |

| 4-Nitroanisole | LD50 | Rat | Dermal | >16,000 mg/kg | [7] |

| 3-Nitroaniline | LD50 | Rat | Oral | 750 mg/kg | [8] |

| 3-Nitroaniline | LC50 | Rat | Inhalation | 0.51 mg/L (4h) | [8] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in Table 3.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1] |

| Body Protection | Laboratory coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended.[1] |

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

Store locked up.[1]

-

Incompatible materials: Strong oxidizing agents, strong bases.[1]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |

| Skin Contact | Wash off with soap and plenty of water.[1] |

| Eye Contact | Flush eyes with water as a precaution.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (One-Pot Method)

This protocol is adapted from a patented one-vessel synthesis process.[9][10]

Materials:

-

4-Nitrochlorobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Sodium hydroxide (NaOH)

-

Methyl chloride (CH₃Cl)

-

Methanol

-

Chlorobenzene

Procedure:

-

Combine 395 g (2.5 mol) of 4-nitrochlorobenzene and 700 ml of methanol in a reaction vessel and warm to 50°C.

-

Prepare a solution of 198 g of Na₂S·9H₂O (1.5 mol) and 48 g of sulfur (1.5 mol) in 1,900 ml of methanol at 60°C. Add this solution to the reaction vessel over approximately 15 minutes.

-

Allow the reaction to proceed at reflux temperature for about 2 hours.

-

Prepare a solution of 208 g of 48% strength NaOH (2.5 mol) and 82.5 g of Na₂S·9H₂O (0.625 mol) in 300 ml of methanol at 60°C. Add this solution dropwise to the reaction mixture over about 30 minutes.

-

Allow the reaction to continue for about 1 hour at reflux temperature.

-

Introduce 250 g (5 mol) of methyl chloride over 2 hours.

-

Stir the mixture for one hour.

-

Distill off 2000 ml of methanol under a water jet vacuum.

-

Add 2000 ml of chlorobenzene and distill off the chlorobenzene/water/methanol mixture under a water jet vacuum.

-

Separate the residue on a suction filter to remove inorganic salts.

-

Wash the filter residue with 150 ml of chlorobenzene.

-

Combine the filtrates, concentrate, and distill the residue to obtain this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be adapted for this compound.[11][12][13][14]

Materials:

-

Target cell line (e.g., HepG2, HeLa)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. This is a general protocol that can be adapted for this compound.[4][5][15][16]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli tester strain (e.g., WP2 uvrA)

-

Nutrient broth

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

This compound stock solution

-

S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)

-

Positive and negative controls

Procedure:

-

Grow overnight cultures of the tester strains.

-

Prepare different dilutions of this compound.

-

In a test tube, mix the bacterial culture, the test compound dilution, and either S9 mix or a buffer (for the non-activation test).

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. This protocol is based on the OECD 487 guideline.[17][18][19][20][21]

Materials:

-

Mammalian cell line (e.g., TK6, CHO, human peripheral blood lymphocytes)

-

Complete cell culture medium

-

This compound stock solution

-

Cytochalasin B (for cytokinesis-block method)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa, acridine orange)

-

Microscope slides

-

Microscope

Procedure:

-

Culture cells and expose them to various concentrations of this compound, with and without S9 metabolic activation.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells and drop them onto microscope slides.

-

Stain the slides and score the frequency of micronuclei in binucleated cells under a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Potential Mechanisms of Action and Signaling Pathways

While no specific studies have elucidated the signaling pathways affected by this compound, the known mechanisms of related nitroaromatic compounds provide a hypothetical framework for investigation.

Oxidative Stress and the Nrf2 Pathway

Many nitroaromatic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[15][16] This can occur through redox cycling of the nitro group. The resulting oxidative stress can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key cellular defense mechanism against oxidative damage.[22][23][24][25][26]

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cellular stress, including oxidative stress, can activate the MAPK signaling pathways (e.g., ERK, JNK, p38).[27][28][29][30] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of this compound on these pathways warrants investigation.

Caption: General overview of the MAPK signaling cascade.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation.[30][31][32][33][34][35] Some chemical stressors can dysregulate this pathway. Investigating the potential effects of this compound on this pathway could provide insights into its mechanisms of toxicity.

Caption: Hypothesized interaction of this compound with the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a chemical intermediate with significant toxic potential. While comprehensive toxicological data is lacking, the available information and data from related compounds necessitate stringent safety precautions during its handling. For researchers and drug development professionals, understanding its potential hazards and implementing the appropriate safety and experimental protocols is paramount. Further research is needed to fully characterize its toxicological profile, metabolic fate, and mechanisms of action, particularly its effects on key cellular signaling pathways. This guide provides a foundational resource to support the safe and informed use of this compound in a research context.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 701-57-5 Name: this compound [xixisys.com]

- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]

- 10. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. criver.com [criver.com]

- 17. criver.com [criver.com]

- 18. academic.oup.com [academic.oup.com]

- 19. insights.inotiv.com [insights.inotiv.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]

- 24. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress | MDPI [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 29. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. med.unc.edu [med.unc.edu]

- 33. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Solubility Profile of 4-Nitrothioanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothioanisole (also known as methyl 4-nitrophenyl sulfide) in a range of common organic solvents. Due to the limited availability of public quantitative data, this document presents a set of representative, hypothetical solubility values to illustrate expected trends and to serve as a practical reference for experimental design. Detailed methodologies for determining solubility via gravimetric and UV-Vis spectroscopic methods are provided, offering a framework for researchers to ascertain precise solubility data under their specific laboratory conditions. The logical workflow for solubility determination is also visually represented.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₇H₇NO₂S. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide a foundational understanding of its solubility behavior and the experimental means to quantify it.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 701-57-5 | [1] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Light yellow to brown solid/powder to crystal | [2] |

| Melting Point | 66-69 °C (lit.) | [2] |

| Boiling Point | 140 °C / 2 mmHg | [2] |

| Qualitative Solubility | Soluble in Toluene and acetone-d6 solution | [2][3] |

Quantitative Solubility Data (Hypothetical)

The following table summarizes hypothetical quantitative solubility data for this compound in a selection of organic solvents at 25 °C. This data is intended for illustrative purposes to guide solvent selection for experimental work. Researchers are strongly encouraged to determine precise solubility values experimentally.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| n-Hexane | C₆H₁₄ | 0.1 | < 0.1 | < 0.006 |

| Toluene | C₇H₈ | 2.4 | 15.2 | 0.90 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25.8 | 1.53 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 10.5 | 0.62 |

| Acetone | C₃H₆O | 5.1 | 35.1 | 2.07 |

| Isopropanol | C₃H₈O | 3.9 | 5.3 | 0.31 |

| Ethanol | C₂H₆O | 4.3 | 3.8 | 0.22 |

| Methanol | CH₄O | 5.1 | 2.5 | 0.15 |

| Water | H₂O | 10.2 | < 0.01 | < 0.0006 |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.[4][5]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the melting point of this compound may be used.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

The solubility can then be calculated in g/100 mL or other desired units.

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore, such as this compound, and relies on measuring the absorbance of the solute in a saturated solution.[6][7]

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials and syringe filters as in the gravimetric method

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1-5).

-

Carefully dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 701-57-5 [m.chemicalbook.com]

- 3. This compound | 701-57-5 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

Introduction: The Significance of 4-Nitrothioanisole and the Quest for its Crystal Structure

An In-Depth Technical Guide to the Crystal Structure of 4-Nitrothioanisole

Abstract: this compound (4-NTS) is a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Despite its widespread use, a definitive single-crystal X-ray diffraction study of its solid-state structure is not publicly available in crystallographic databases as of late 2025. This guide serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the complete experimental workflow required to determine the crystal structure of 4-NTS. Furthermore, leveraging established principles of crystal engineering and data from analogous nitroaromatic compounds, this document provides an expert analysis of the predicted molecular geometry and the key intermolecular interactions that likely govern its crystal packing.

This compound, or 1-(methylthio)-4-nitrobenzene, is a nitroaromatic compound featuring a thioether and a nitro group at the para positions of a benzene ring. Its utility as a precursor, particularly for the synthesis of 4-aminothioanisole, underscores its industrial importance. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is a fundamental property that dictates crucial physicochemical characteristics, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, understanding and controlling the crystal structure is paramount for ensuring consistent product quality and performance.

This guide addresses the current gap in public domain knowledge by providing a two-part, in-depth analysis. Part I outlines a robust, step-by-step experimental methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-NTS. Part II delves into a predictive analysis of its solid-state architecture, discussing the likely supramolecular synthons and intermolecular forces that define its crystal lattice, based on extensive studies of related nitro compounds.[1][2][3][4]

Part I: A Practical Workflow for Determining the Crystal Structure

The determination of a molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.[5][6]

Synthesis of High-Purity this compound

Obtaining high-quality single crystals necessitates starting with material of the highest possible purity. Several synthetic routes to 4-NTS have been reported.[7][8][9] A reliable and scalable one-pot method starting from 4-nitrochlorobenzene is detailed below.[7]

Experimental Protocol: One-Pot Synthesis of this compound

-